Potency Superiority Over the Archetypal PARP Inhibitor 3-Aminobenzamide
6(5H)-Phenanthridinone demonstrates a >200-fold increase in cellular potency compared to the widely used but weak PARP inhibitor 3-aminobenzamide [1]. In a cell-free enzymatic assay, it exhibits an IC50 of 0.18-0.39 µM, which is approximately two orders of magnitude lower than that of 3-aminobenzamide [2]. This superior potency makes it a preferred tool for probing PARP function where robust inhibition is required.
| Evidence Dimension | PARP Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 0.18-0.39 µM |
| Comparator Or Baseline | 3-Aminobenzamide (IC50 > 30 µM estimated based on two orders of magnitude difference) |
| Quantified Difference | Approximately 100-fold lower IC50; 200-fold lower concentration required for equivalent cellular effect |
| Conditions | In vitro PARP synthetase enzyme assay; Cellular proliferation assay on RDM4 murine lymphoma cells |
Why This Matters
This dramatic potency difference justifies selecting 6(5H)-Phenanthridinone over 3-aminobenzamide for any experiment where effective PARP inhibition at lower, less toxic concentrations is critical for interpreting cellular responses.
- [1] Weltin D, Holl V, Hyun JW, et al. Effect of 6(5H)-phenanthridinone, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells. Int J Radiat Biol. 1997;72(6):685-692. View Source
- [2] Banasik M, Komura H, Shimoyama M, Ueda K. Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. J Biol Chem. 1992;267(3):1569-1575. View Source
